Ferrocenecarboxamide

Übersicht

Beschreibung

Ferrocenecarboxamide is a complex organometallic compound that features a unique combination of cyclopentadienyl ligands and iron

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ferrocenecarboxamide typically involves the reaction of cyclopentadienyl iron complexes with appropriate amino and methanolate reagents under controlled conditions. One common method involves the use of ferrocene derivatives, which are reacted with amino and methanolate compounds in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Ferrocenecarboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of iron.

Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.

Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(I) complexes. Substitution reactions result in new organometallic compounds with different ligand environments.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Ferrocenecarboxamide derivatives have been evaluated for their anticancer properties. Notably, compounds incorporating the ferrocenyl moiety have demonstrated significant histone deacetylase (HDAC) inhibitory activity. For instance, a study reported that a ferrocenyl compound showed promising results against triple-negative breast cancer cells (MDA-MB-231), significantly reducing tumor volumes in vivo without adverse side effects . The mechanism of action appears to involve the induction of oxidative stress and modulation of autophagy processes .

Antimicrobial Properties

Ferrocenecarboxamides have also been tested for antimicrobial activities. Various synthesized derivatives exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. These compounds were screened for their antibacterial activity, showing moderate efficacy .

Materials Science

Electroactive Materials

The electrochemical properties of this compound make it a candidate for use in redox-active polymers and materials. Research has indicated that incorporating ferrocenyl groups into polymer matrices can enhance their electrical conductivity and electrochemical stability. This property is particularly valuable in the development of sensors and energy storage devices .

Self-assembled Monolayers

this compound has been utilized in the formation of self-assembled monolayers (SAMs). These SAMs exhibit improved orientation and packing density, which are crucial for applications in nanoelectronics and surface engineering. A study highlighted how click chemistry could enhance the molecular arrangement of ferrocene-triazole derivatives, leading to better performance in electronic applications .

Biological Applications

Biosensors

The unique electrochemical characteristics of this compound enable its use in biosensor technology. Its ability to undergo redox reactions allows for the detection of biological molecules through electrochemical means. The incorporation of ferrocenyl moieties into biosensors has shown enhanced sensitivity and selectivity for various analytes, making them suitable for clinical diagnostics .

Case Studies

Wirkmechanismus

The mechanism by which Ferrocenecarboxamide exerts its effects involves the interaction of its iron center with various molecular targets. The cyclopentadienyl ligands provide stability and facilitate the transfer of electrons, making the compound an effective catalyst. The specific pathways involved depend on the type of reaction and the molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ferrocenecarboxamide: Similar in structure but with different functional groups.

Cyclopenta-1,4-diene-1-carboxamide: Another related compound with variations in the ligand structure.

Cyclopenta-2,4-dien-1-yltrimethylsilane: Shares the cyclopentadienyl ligand but with different substituents.

Uniqueness

This compound is unique due to its specific combination of ligands and iron center, which imparts distinct chemical properties and reactivity

Biologische Aktivität

Ferrocenecarboxamide, a compound derived from ferrocene, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, case studies, and research findings, providing a comprehensive overview of its applications in medicinal chemistry.

Synthesis of this compound

This compound can be synthesized through various methods involving the reaction of aminoferrocene derivatives with carboxylic acids or their derivatives. The synthesis typically includes:

- Aminoferrocene as the starting material : This compound undergoes acylation to form ferrocenecarboxamides.

- Use of coupling agents : Agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate the formation of amide bonds.

- Purification techniques : Products are purified using chromatography methods to ensure high purity levels.

The general reaction scheme can be summarized as follows:

Anticancer Properties

This compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, studies have demonstrated its effectiveness against:

- MCF-7 (breast cancer) : The compound showed an IC50 in the single-digit micromolar range, indicating potent activity against this cell line .

- HCT116 (colorectal cancer) : Similar results were observed, with selectivity indices suggesting that this compound could preferentially target cancerous cells over normal cells .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 5.9 | >5.9 |

| HCT116 | 3.2 | >6.0 |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate moderate antibacterial and antifungal effects, making it a potential candidate for developing new antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

- Cell Cycle Arrest : Studies have shown that this compound induces G1 phase arrest in cancer cells, leading to reduced proliferation rates .

- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production within cells, contributing to apoptosis in cancerous tissues .

- Inhibition of Key Proteins : It has been observed that this compound downregulates cyclin D1 and CDK4/6 while upregulating p27 and p21, which are critical regulators of the cell cycle .

Case Study 1: this compound as a Radiopharmaceutical

A study investigated the potential of labeling this compound with technetium-99m for imaging applications. The biodistribution studies indicated high uptake in brain tissues, suggesting its utility as a radiopharmaceutical agent for brain receptor imaging . The results demonstrated that this compound could serve dual purposes in both therapeutic and diagnostic applications.

Case Study 2: Electrocatalytic Applications

Research has also explored the use of this compound in electrochemical applications. Modified electrodes incorporating this compound exhibited enhanced electrocatalytic activity towards bilirubin oxidation, showcasing its potential in biosensor development .

Eigenschaften

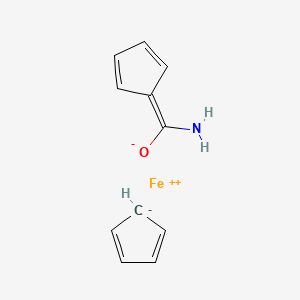

IUPAC Name |

amino(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,8H,7H2;1-5H;/q;-1;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOFLRQWOWQCDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.C1=CC(=C(N)[O-])C=C1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FeNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678835 | |

| Record name | Iron(2+) amino(cyclopenta-2,4-dien-1-ylidene)methanolate cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287-17-8 | |

| Record name | Iron(2+) amino(cyclopenta-2,4-dien-1-ylidene)methanolate cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.